2-Amino-9-hydroxy-6-methoxypurine

Description

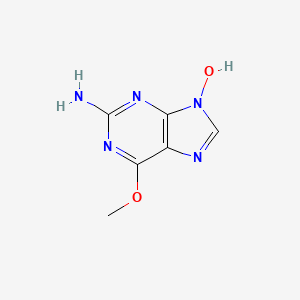

2-Amino-9-hydroxy-6-methoxypurine is a purine derivative with substituents at the 2-, 6-, and 9-positions: a 2-amino group (-NH₂), a 6-methoxy group (-OCH₃), and a 9-hydroxy group (-OH). Purine derivatives are critical in medicinal chemistry due to their roles as nucleobase analogs, enzyme inhibitors, and antiviral agents.

Properties

Molecular Formula |

C6H7N5O2 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

9-hydroxy-6-methoxypurin-2-amine |

InChI |

InChI=1S/C6H7N5O2/c1-13-5-3-4(9-6(7)10-5)11(12)2-8-3/h2,12H,1H3,(H2,7,9,10) |

InChI Key |

JJJYYEVDRDSMFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their substituent patterns are summarized below:

Physicochemical Properties

- Solubility: The arabinoside group in 506U significantly improves water solubility compared to ara-G, addressing clinical limitations . In contrast, 9-hydroxy or 9-hydroxyethyl substituents may enhance solubility but require stabilization to prevent oxidation .

- Stability: Tautomerism in 2-amino-6-chloropurine (studied via vibrational spectroscopy) highlights structural flexibility, which may influence reactivity and binding .

Data Table: Comparative Analysis

Q & A

Q. What are the recommended laboratory handling and storage protocols for 2-Amino-6-methoxypurine to ensure researcher safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust. Avoid contact with skin/eyes due to acute toxicity and corrosive properties .

- Storage : Keep in a tightly sealed container under inert gas (argon) at -20°C. Store away from oxidizers (e.g., peroxides) and moisture to prevent degradation .

- Disposal : Follow federal/state regulations for hazardous waste. Neutralize with 10% acetic acid before incineration .

Q. How can researchers synthesize 2-Amino-6-methoxypurine and confirm its chemical structure?

- Methodological Answer :

- Synthesis : React 2-Amino-6-chloropurine with sodium methoxide in anhydrous methanol (reflux, 12 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization : Use H NMR (δ 8.12 ppm for H-8; δ 3.91 ppm for OCH) and LC-MS (m/z 166.1 [M+H]) . Confirm purity via HPLC (C18 column, 95:5 HO/MeCN) .

Q. What analytical techniques are suitable for assessing the purity and stability of 2-Amino-6-methoxypurine?

Q. What are the key physicochemical properties of 2-Amino-6-methoxypurine relevant to experimental design?

- Methodological Answer :

Q. How can researchers mitigate risks of N7/N9 isomerization during alkylation reactions?

- Methodological Answer :

Advanced Research Questions

Q. What strategies enhance regioselectivity in the synthesis of 9-substituted 2-Amino-6-methoxypurine derivatives?

- Methodological Answer :

| Method | Selectivity (N9:N7) | Yield | Reference |

|---|---|---|---|

| Alumina scavenging | 9:1 | 78% | |

| THP protection | 14:1 | 89% |

Q. How does 2-Amino-6-methoxypurine serve as a precursor for antiviral nucleoside analogs?

Q. What computational models predict the tautomeric behavior of 2-Amino-6-methoxypurine in biological systems?

Q. What toxicological profiles should guide in vivo studies of 2-Amino-6-methoxypurine derivatives?

Q. How can 2-Amino-6-methoxypurine derivatives be optimized for enzyme inhibition (e.g., methyltransferases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.